molecular formula C11H15NO3S B1339329 1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide CAS No. 228547-64-6

1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide

Cat. No.: B1339329
CAS No.: 228547-64-6
M. Wt: 241.31 g/mol
InChI Key: NEECDVMYLJIKPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzylamine derivative with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often require an inert atmosphere and temperatures ranging from room temperature to moderate heating (e.g., 50-80°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, reaction time, and purification methods are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted oxathiazolidine derivatives depending on the reagents used.

Scientific Research Applications

1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with cellular pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(methyl)-, 2,2-dioxide: Similar structure but with a methyl group instead of a phenylmethyl group.

    1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(ethyl)-, 2,2-dioxide: Contains an ethyl group instead of a phenylmethyl group.

Uniqueness

1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The phenylmethyl group enhances its lipophilicity and potential interactions with aromatic residues in biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzyl-4,4-dimethyloxathiazolidine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-11(2)9-15-16(13,14)12(11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEECDVMYLJIKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COS(=O)(=O)N1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572666
Record name 3-Benzyl-4,4-dimethyl-1,2lambda~6~,3-oxathiazolidine-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228547-64-6
Record name 3-Benzyl-4,4-dimethyl-1,2lambda~6~,3-oxathiazolidine-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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